molecular formula C23H18F6O4 B012145 Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane CAS No. 108050-42-6

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

Cat. No. B012145
M. Wt: 472.4 g/mol
InChI Key: AAOHKRNFHQXDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated compounds and polymers typically involves intricate chemical processes designed to introduce fluorine atoms into the molecular structure, thereby improving the material's performance characteristics. For instance, Guan et al. (2014) detailed the synthesis of novel aromatic diamine monomers incorporating hexafluoroisopropylidene groups, leading to the preparation of fluorinated polyimides with notable solubility and thermal properties (Guan et al., 2014).

Molecular Structure Analysis

The molecular structure of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane significantly impacts its physical and chemical properties. The presence of fluorine atoms contributes to the compound's high thermal stability and low surface energy, making it suitable for advanced material applications. The structural analysis often involves spectroscopic methods, as demonstrated by Xu et al. (2012), who characterized novel fluorinated polyurethane elastomers based on related fluorinated monomers (Xu et al., 2012).

Chemical Reactions and Properties

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane's chemical reactivity is tailored by its fluorinated structure, which imparts excellent chemical resistance. The compound's ability to undergo polymerization or condensation reactions enables the synthesis of polymers with desired properties. Research by Saegusa and Koizumi (2005) on fluorine-containing aromatic condensation polymers highlights the influence of fluorine substitution on polymer properties (Saegusa & Koizumi, 2005).

Physical Properties Analysis

The physical properties of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane-based polymers, such as solubility, film-forming ability, and hydrophobicity, are directly linked to the compound's molecular architecture. These properties are crucial for applications in coatings, films, and advanced composites. Fukuoka et al. (2001) explored the effects of incorporating bisphenol AF units into poly(hydroxyethers), resulting in increased glass-transition temperature and hydrophobicity (Fukuoka et al., 2001).

Scientific Research Applications

Molecular Motions in Polycarbonates

Research by Garfield (2007) examined the molecular motions in bulk polycarbonates, including those involving bis(4-hydroxyphenyl)hexafluoro-2,2-propane. The study utilized nuclear magnetic resonance techniques to elucidate the mobility phenomena associated with specific segments of macromolecules, highlighting the compound's impact on the motion of phenyl groups and its contribution to dielectric and mechanical properties in polycarbonates (Garfield, 2007).

Synthesis of Hexafluoroisopropyildene-containing Phenylated Polyphenylenes

Rusanov et al. (2000) synthesized hexafluoroisopropylidene-containing phenylated polyphenylenes by reacting hexafluoro-2,2-bis[phenylglyoxalyl(p-phenylene)]propane. This work emphasized the compound's utility in creating materials with high thermal characteristics, solubility in organic solvents, and low dielectric constants, showcasing its potential in advanced material applications (Rusanov et al., 2000).

Gas Sorption Properties of Fluorinated Metal−Organic Framework

Fernandez et al. (2010) detailed the synthesis and gas sorption properties of a novel fluorinated metal−organic framework using 2,2-bis(4-carboxyphenyl)hexafluoropropane. This material demonstrated high selectivity toward CO2, H2S, and SO2, along with a unique breathing motion upon solvent removal and gas inclusion, indicating its potential for environmental applications (Fernandez et al., 2010).

Fluorinated Polyurethane Elastomers

Xu et al. (2012) investigated the synthesis and characterization of novel fluorinated polyurethane elastomers based on 2,2-bis[4-(4-amino-2-trifluoromehyloxyphenyl) phenyl]propane (BAFPP). These elastomers exhibited low surface tension, low water absorption, good thermal stability, and excellent flame resistance, underscoring the compound's importance in developing high-performance materials (Xu et al., 2012).

Coating Materials for Nerve Agent Sensors

Bhadury et al. (2005) described the synthesis of 2,2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane and its application as a coating material for the detection of toxic chemical warfare agents. This highlights the compound's potential in sensitive and critical security applications (Bhadury et al., 2005).

Future Directions

: PubChem - Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane : Chemsrc - 六氟-2,2-双 (4-甲基丙烯醛基氧基苯基)丙烷 : TCI Chemicals - 2,2-Bis(4-methylphenyl)hexafluoropropane

properties

IUPAC Name

[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOHKRNFHQXDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379329
Record name (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

CAS RN

108050-42-6
Record name (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Reactant of Route 3
Reactant of Route 3
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Reactant of Route 4
Reactant of Route 4
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Reactant of Route 5
Reactant of Route 5
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Reactant of Route 6
Reactant of Route 6
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.